

lysozyme chloride CAS number and chemical structure

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Compound of Interest

Compound Name: Lysozyme chloride

Cat. No.: B13767233

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An In-depth Technical Guide to Lysozyme Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **lysozyme chloride**, covering its fundamental chemical properties, mechanism of action, and practical applications in research and development.

Core Chemical Identification

Lysozyme chloride is the hydrochloride salt of lysozyme, a naturally occurring enzyme.

Identifier	Value
CAS Number	9066-59-5[1][2][3][4][5]
Synonyms	Lysozyme hydrochloride, Muramidase hydrochloride[2][3]

Chemical Structure

Lysozyme is a single polypeptide chain enzyme, typically consisting of 129 amino acids[6][7][8][9]. Its structure is globular and compact, characterized by a deep active site cleft that binds to

its substrate. The three-dimensional crystallographic structures of lysozyme have been extensively studied and are available in the Protein Data Bank (PDB) under various accession codes, including 4B4I, 5MJJ, 5K2R, and 8GMV[6][7][8][9]. The enzyme's structure is crucial for its catalytic activity, which involves the hydrolysis of peptidoglycan, a major component of bacterial cell walls[10].

Quantitative Data

Physicochemical and Biochemical Properties

Property	Value
Molecular Weight	Approximately 14.4 kDa[11]
Isoelectric Point (pI)	10.5 - 11.35[10][11]
Optimal pH Range	6.0 - 7.0[12]
Optimal Temperature	Up to 60°C[12]
Stability	Stable in acidic solutions (pH 4-5) for several weeks when refrigerated. Dry powder is stable for years at 2-8°C[12].

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentrations (MIC) of natural and chemically modified lysozyme against various bacteria.

Organism	Lysozyme Type	MIC (mg/mL)
Escherichia coli	Natural	1.50
Caffeic acid modified	0.50	1.50
p-coumaric acid modified	0.75	
Pseudomonas aeruginosa	Natural	1.50
Caffeic acid modified	0.50	1.50
p-coumaric acid modified	0.75	
Staphylococcus aureus	Natural	0.75
Caffeic acid modified	> 1.00	0.75
p-coumaric acid modified	> 1.00	
Bacillus subtilis	Natural	0.75
Caffeic acid modified	> 1.00	0.75
p-coumaric acid modified	> 1.00	
Staphylococcus aureus ATCC 25923	Isolate (native)	6
Heat-modified (60°C, 75°C, 90°C)	3	6
Bacillus cereus ATCC 10876	Isolate (native)	
Heat-modified (90°C)	3	> 6
Escherichia coli ATCC 25922	Isolate (native)	
Heat-modified (60°C, 75°C, 90°C)	6	> 6
Salmonella Typhimurium ATCC 14028	Isolate (native)	
Heat-modified (60°C, 75°C, 90°C)	6	

Data sourced from[13][14]

Experimental Protocols

Lysozyme Activity Assay (Turbidimetric Method)

This protocol is a standard method for determining the enzymatic activity of lysozyme by measuring the rate of lysis of *Micrococcus lysodeikticus* cells.

Materials:

- 0.1 M Potassium phosphate buffer, pH 7.0
- *Micrococcus lysodeikticus* cells (lyophilized)
- Lysozyme sample
- Spectrophotometer set to 450 nm and 25°C

Procedure:

- Substrate Preparation: Prepare a suspension of *Micrococcus lysodeikticus* cells at a concentration of 9 mg in 25 ml of 0.1 M potassium phosphate buffer, pH 7.0[3]. The absorbance at 450 nm should be between 0.6 and 0.7[1].
- Enzyme Preparation: Dissolve the lysozyme sample in cold reagent-grade water to a concentration of 1 mg/ml. Just before the assay, dilute the stock solution to a concentration of 150-500 units/ml[3].
- Assay: a. Pipette 2.9 ml of the *Micrococcus lysodeikticus* cell suspension into a cuvette and incubate at 25°C for 4-5 minutes to allow for temperature equilibration[3]. b. Add 0.1 ml of the diluted lysozyme solution to the cuvette and mix by inversion[1][3]. c. Immediately record the decrease in absorbance at 450 nm for 5 minutes.
- Calculation: Determine the change in absorbance per minute ($\Delta A_{450}/\text{min}$) from the initial linear portion of the curve. One unit of lysozyme activity is defined as a decrease in turbidity of 0.001 per minute[3].

Bacterial Cell Lysis Protocol for Protein Extraction

This protocol outlines the use of lysozyme for the gentle lysis of *E. coli* cells to extract intracellular proteins.

Materials:

- *E. coli* cell pellet
- Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl
- Lysozyme solution (10 mg/ml in 10 mM Tris-HCl, pH 8.0, freshly prepared)
- DNase I (optional)
- Protease inhibitors

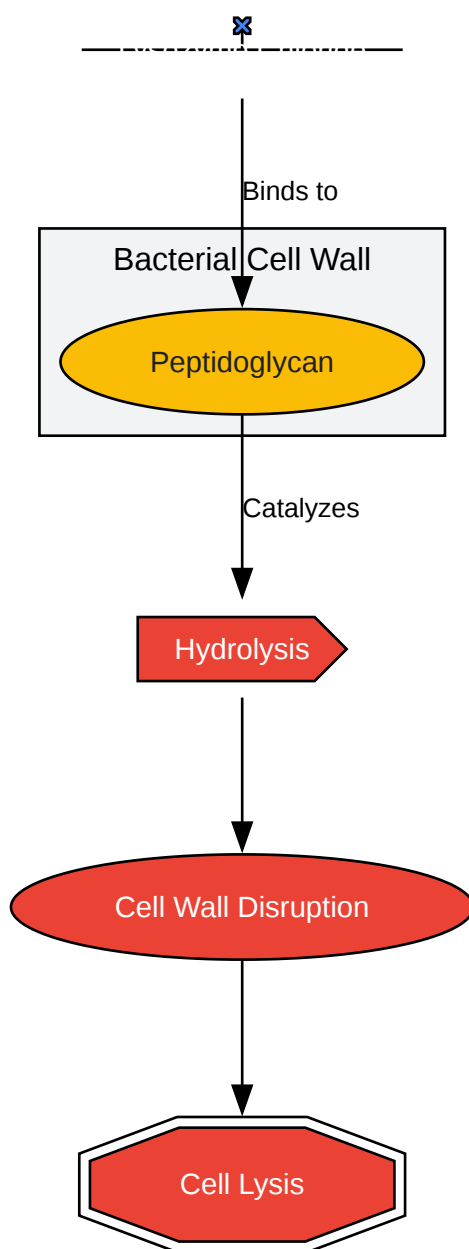
Procedure:

- **Cell Resuspension:** Resuspend the pelleted *E. coli* cells in ice-cold Lysis Buffer. Add protease inhibitors to the buffer to prevent protein degradation.
- **Lysozyme Treatment:** Add the freshly prepared lysozyme solution to the cell suspension. The final concentration of lysozyme can be optimized, but a common starting point is 1 mg/ml.
- **Incubation:** Incubate the mixture on ice for 30 minutes with occasional gentle mixing.
- **(Optional) DNase Treatment:** If the lysate becomes viscous due to the release of DNA, add DNase I to a final concentration of 5-10 µg/ml and incubate on ice for an additional 10-15 minutes.
- **Centrifugation:** Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the soluble proteins.

Signaling Pathways and Mechanisms of Action

Bactericidal Mechanism

Lysozyme's primary bactericidal activity is through its enzymatic degradation of the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria[10]. This action compromises the structural integrity of the cell wall, leading to osmotic lysis and cell death.

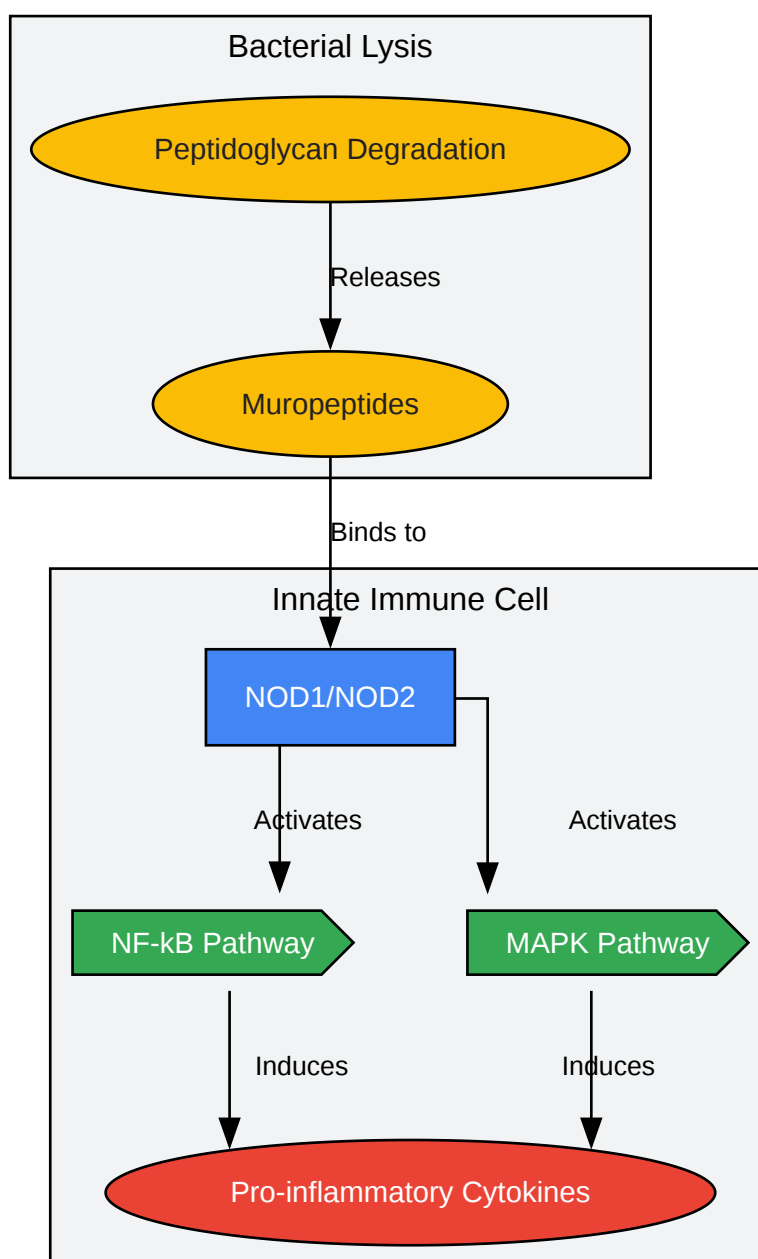


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Caption: Bactericidal mechanism of **lysozyme chloride**.

Innate Immune System Activation

The degradation of peptidoglycan by lysozyme releases muropeptides, which are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as NOD1 and NOD2. This recognition triggers downstream signaling cascades, including the NF- κ B and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune responses.

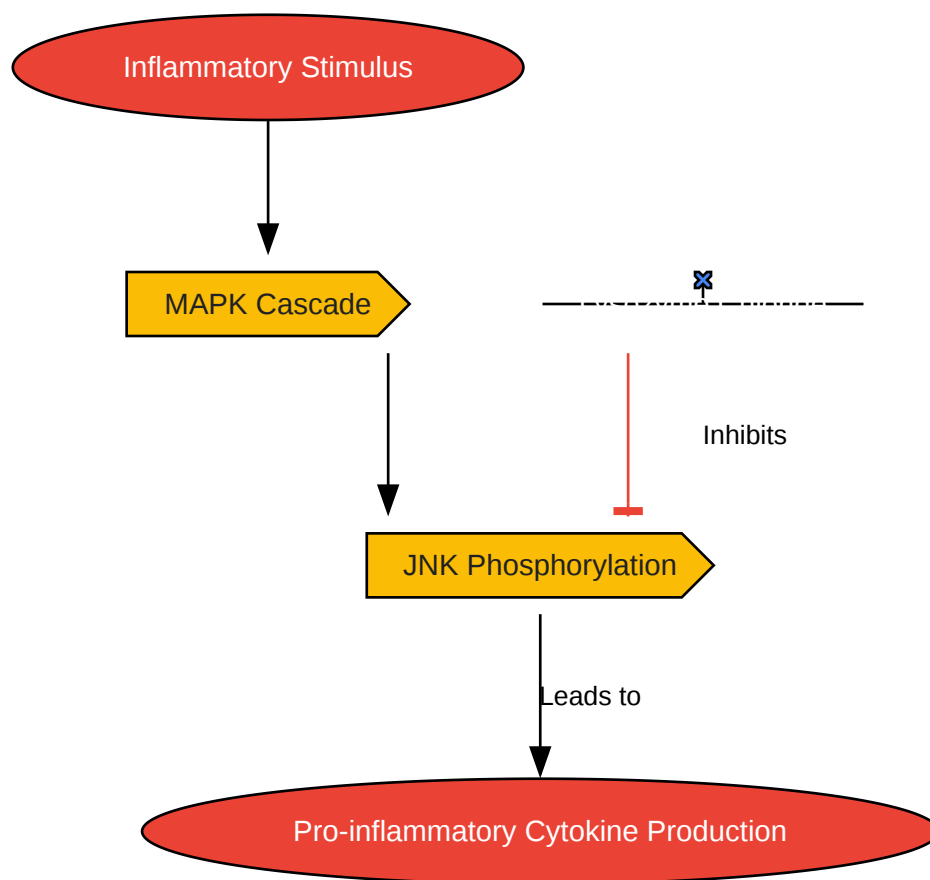


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Caption: Lysozyme-mediated activation of innate immunity.

Anti-inflammatory Signaling

Beyond its bactericidal role, lysozyme exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like TNF- α and IL-6. One of the proposed mechanisms is the inhibition of the c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling cascade that is involved in the inflammatory response[15][16].

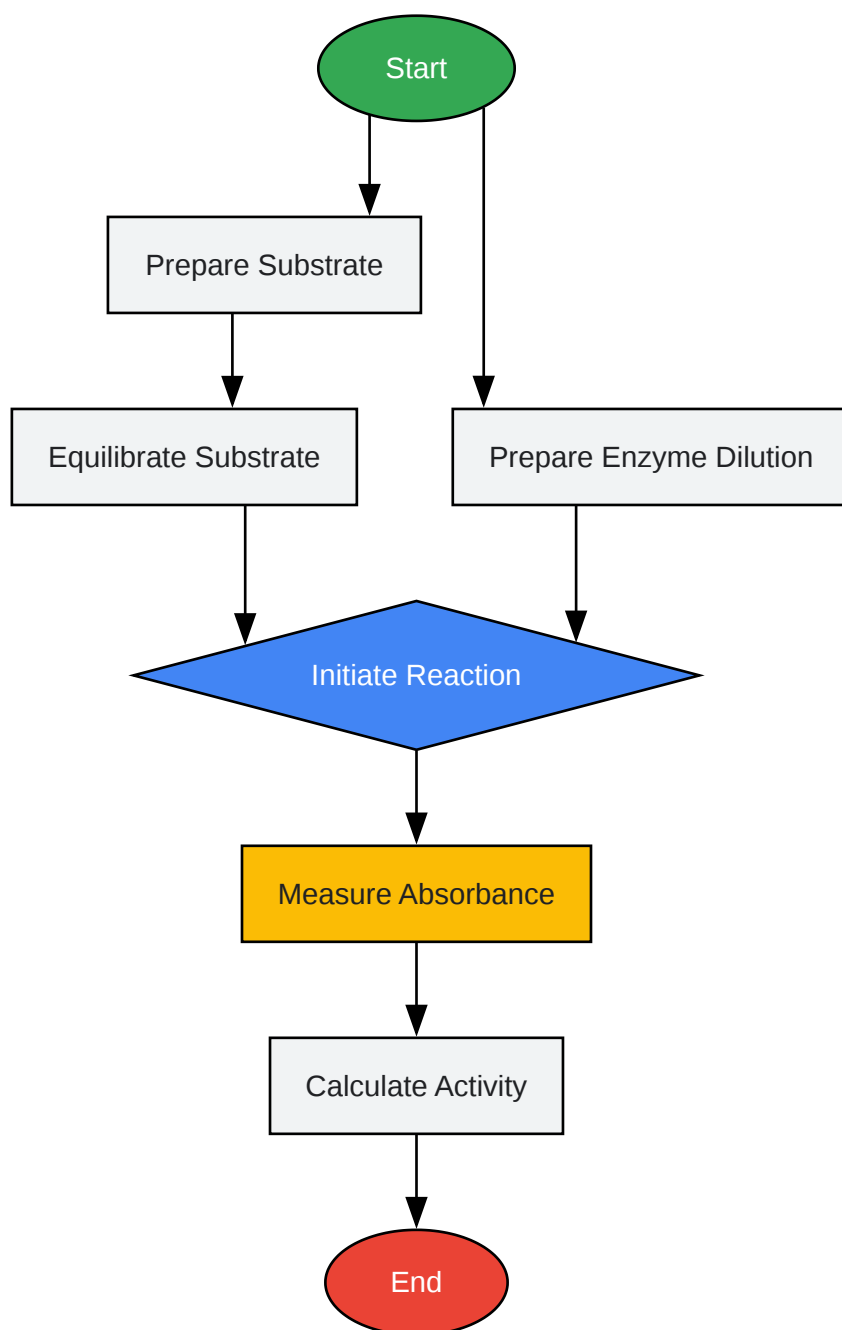


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Caption: Anti-inflammatory action of **lysozyme chloride**.

Experimental Workflow: Lysozyme Activity Assay

The following diagram illustrates the logical flow of a typical turbidimetric lysozyme activity assay.



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